Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt

描述

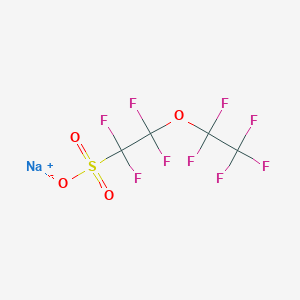

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate: is a perfluorinated compound with the molecular formula C4F9NaO4S . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of a broader class of perfluorinated chemicals used in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate typically involves the reaction of perfluorinated ethane derivatives with sulfonating agents. The process often requires specific conditions such as high temperatures and the presence of catalysts to facilitate the reaction. For instance, the reaction between 1,1,2,2-tetrafluoroethane and pentafluoroethanol in the presence of a sulfonating agent like sulfur trioxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities and achieve the desired quality .

化学反应分析

Types of Reactions: Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: Although the compound is highly resistant to oxidation and reduction due to its perfluorinated nature, under extreme conditions, it can undergo these reactions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

Oxidizing Agents: Strong oxidizers like potassium permanganate can be used under controlled conditions.

Reducing Agents: Lithium aluminum hydride is an example of a reducing agent that can be employed in specific scenarios.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while oxidation and reduction can lead to the formation of different fluorinated compounds .

科学研究应用

Catalysis

TFES is utilized as a superacid catalyst in various organic reactions. Its high acidity allows it to function effectively in:

- Aromatic alkylation : Enhances the formation of alkylated aromatic compounds.

- Acylation of arenes : Facilitates the introduction of acyl groups onto aromatic rings.

- Isomerization and oligomerization : Promotes rearrangement and combination of olefins to produce higher molecular weight products .

The efficacy of TFES as a catalyst is attributed to its lower volatility compared to traditional acids like triflic acid, making it safer and easier to handle in laboratory settings .

Photoacid Generators

TFES serves as a photoacid generator (PAG) in photolithography processes. When exposed to light, it produces a strong acid that can enhance the resolution and performance of photoresist materials used in semiconductor manufacturing. The PAGs derived from TFES exhibit superior resolution and vertical profiles compared to conventional systems .

Electrochemical Applications

Due to its unique properties, TFES is also explored for use in electrochemical applications:

- Conductive materials : Its high conductivity makes it suitable for use in electrolytes for batteries and supercapacitors.

- Corrosion inhibitors : The compound's stability under harsh conditions allows it to function effectively as a corrosion inhibitor in various industrial applications.

Case Study 1: Superacid Catalysis

In a study examining the use of TFES as a catalyst for the Fries rearrangement reaction, researchers reported that TFES demonstrated high selectivity and yield. The reaction conditions were optimized using buffered solutions to control acidity, resulting in minimal by-products and enhanced product purity .

Case Study 2: Photolithography

Research on the application of TFES in photoresist formulations showed that incorporating this compound significantly improved the resolution of patterned features on silicon wafers. The study highlighted that the fluorinated nature of TFES contributed to better performance under extreme processing conditions .

作用机制

The mechanism by which Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. This group can form strong ionic bonds with various cations, making the compound an effective surfactant and emulsifier. The perfluorinated backbone provides exceptional stability and resistance to chemical degradation, ensuring the compound’s effectiveness in various applications .

相似化合物的比较

- Sodium perfluoro-3-oxapentanesulfonate

- Sodium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethanesulfonate

- Sodium perfluoro(2-ethoxyethane)sulfonate

Comparison: Compared to these similar compounds, Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate stands out due to its unique combination of thermal stability and chemical resistance. While other compounds may share some properties, the specific structure of this compound provides a balance of characteristics that make it particularly useful in a wide range of applications .

生物活性

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt, also known as perfluoro-(2-ethoxyethane)sulfonic acid sodium salt, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its potential health effects, mechanisms of action, and environmental impact.

- Chemical Formula : CHFOS

- Molecular Weight : 316.10 g/mol

- CAS Number : 113507-82-7

Biological Activity Overview

The biological activity of this compound is primarily studied within the context of PFAS. Research indicates that PFAS can bioaccumulate in living organisms and have been linked to various adverse health effects.

PFAS compounds, including this sodium salt, exhibit their biological effects through several mechanisms:

- Endocrine Disruption : PFAS can interfere with hormonal systems, leading to reproductive and developmental issues.

- Immunotoxicity : Exposure has been associated with altered immune responses, increasing susceptibility to infections.

- Neurotoxicity : Some studies suggest potential neurotoxic effects, impacting cognitive functions and behavior.

- Carcinogenic Potential : Certain PFAS have been implicated in cancer development, particularly liver and kidney cancers.

1. Toxicological Studies

A comprehensive review of toxicological data reveals that PFAS can lead to significant health impacts at low exposure levels. Key findings include:

- Liver Effects : Studies show elevated liver enzymes in exposed populations, indicating potential liver damage .

- Reproductive Health : Epidemiological studies link PFAS exposure to reduced fertility rates and adverse pregnancy outcomes .

2. Environmental Impact

The persistence of PFAS in the environment raises concerns about long-term ecological effects. Research indicates:

属性

IUPAC Name |

sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDAFLCVMFZNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382150 | |

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-87-2 | |

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。